![molecular formula C14H11N3O2 B1331627 5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 13406-77-4](/img/structure/B1331627.png)
5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione: is an organic compound with the molecular formula C14H11N3O2 It is a derivative of isoindole and contains both amino and imide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and 4-nitroaniline.
Nitration: The first step involves the nitration of phthalic anhydride to form 4-nitrophthalic anhydride.
Reduction: The nitro group in 4-nitrophthalic anhydride is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 4-aminophthalic anhydride undergoes cyclization with 4-nitroaniline to form the desired isoindole derivative.
Purification: The final product is purified using recrystallization techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The imide group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst can facilitate condensation reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Condensation: Formation of Schiff bases.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C20H15N3O2S
Molecular Weight : 361.4 g/mol
IUPAC Name : 5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3-dione
The compound features an isoindole core with amino and sulfanyl substituents that contribute to its biological activity. The structure can be represented as follows:
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of this compound. For instance, a derivative of this compound demonstrated significant inhibitory effects on the proliferation of human breast cancer cell lines (MCF-7) with an IC50 value of 20.2 μM . The mechanism of action appears to involve the induction of reactive oxygen species (ROS) and DNA damage leading to apoptosis in cancer cells .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | 20.2 | Induction of ROS and DNA damage |
Huh7 | >200 | Weaker inhibition compared to MCF-7 |
Neuroprotective Effects
Isoindole derivatives have been investigated for their potential as anti-Alzheimer's agents. Research indicates that these compounds may inhibit cholinesterases, which are key enzymes in the breakdown of neurotransmitters . This inhibition could enhance cholinergic signaling, potentially benefiting cognitive function.
Case Study: Anti-Cancer Activity
A study conducted on a series of isoindole derivatives demonstrated that modifications to the amino group significantly affected their anti-cancer activity. The compound was tested across various concentrations, showing a dose-dependent increase in cell death in MCF-7 cells .
Case Study: Cholinesterase Inhibition
In a separate study targeting neurodegenerative diseases, derivatives of isoindole were shown to effectively inhibit acetylcholinesterase activity, suggesting their potential use in treating Alzheimer’s disease . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the isoindole ring enhanced inhibitory potency.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-aminophenyl)benzimidazole
- 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
- 5-Amino-2-(4-aminophenyl)benzothiazole
Uniqueness
5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 13406-77-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H11N3O2
- Molecular Weight : 253.26 g/mol
- Structure : The compound features an isoindole moiety, which is characteristic of various biologically active compounds.
Anticancer Activity
Research indicates that derivatives of isoindoline-1,3-dione, including this compound, exhibit promising anticancer properties. A study demonstrated that modified compounds could inhibit cell growth and induce apoptosis in cancer cells in a concentration-dependent manner. For instance, compound 5d showed significant cytotoxic effects with IC50 values lower than 200 μM against various cancer cell lines .
Neuroprotective Effects
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. In silico studies revealed that certain derivatives exhibited strong inhibitory activity against AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 0.9 to 19.5 μM . The best-performing derivative had an IC50 of 87 nM against AChE, indicating a strong potential for further development as a therapeutic agent for cognitive disorders .
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of isoindoline derivatives. The compound demonstrated notable antibacterial effects against various strains, outperforming traditional antibiotics like ampicillin and streptomycin in certain assays . This suggests that it may serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The ability to inhibit AChE and BuChE suggests that this compound can modulate neurotransmitter levels in the brain, which is crucial for cognitive function.
- Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells through the activation of caspases and the increase of reactive oxygen species (ROS) .
Case Studies and Research Findings
- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines showed that derivatives of isoindoline could significantly enhance neuronal survival and reduce oxidative stress markers.
- Cancer Cell Line Studies : Compounds derived from isoindoline were tested on various cancer cell lines (e.g., HeLa, MCF7), revealing IC50 values that suggest effective cytotoxicity compared to standard chemotherapeutic agents.
Properties
IUPAC Name |
5-amino-2-(4-aminophenyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXYWZQZGJNBTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356821 | |
Record name | 5-AMINO-2-(4-AMINOPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13406-77-4 | |
Record name | 5-AMINO-2-(4-AMINOPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.